

A Comparative Guide to the Neutron Powder Diffraction of La₂Ni₇ Deuterides

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Lanthanumnickel (2/7)	
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This guide provides an objective comparison of the structural and hydrogen storage properties of La₂Ni₇ deuterides with related compounds, supported by experimental data from neutron powder diffraction studies. Detailed experimental protocols and data analysis workflows are presented to aid in the design and interpretation of similar experiments.

Structural Comparison of La₂Ni₇ and Y₂Ni₇ upon Deuteration

Neutron powder diffraction is a powerful technique for determining the crystal structure of materials and is particularly well-suited for locating light atoms such as deuterium within a crystal lattice. The study of deuterides is crucial for understanding and optimizing hydrogen storage materials. La₂Ni₇ and its derivatives are promising candidates for such applications.

Upon exposure to deuterium gas, La₂Ni₇ exhibits a significant and anisotropic expansion of its hexagonal unit cell. The lattice parameter c undergoes a substantial expansion, while the a parameter shows a slight contraction. This anisotropic behavior is a key characteristic of the La₂Ni₇ system upon deuteration.

In contrast, Y₂Ni₇, a related compound, also absorbs deuterium but displays different structural changes and hydrogen storage characteristics. Notably, Y₂Ni₇ exhibits three distinct plateau



pressures in its pressure-composition isotherms, indicating the formation of multiple deuteride phases, a feature not observed for La₂Ni₇.

The following table summarizes the crystallographic data for La₂Ni₇ and Y₂Ni₇ before and after deuteration, as determined by neutron powder diffraction.

Compoun d	Crystal System	Space Group	a (Å)	c (Å)	Unit Cell Volume (ų)	Volume Expansio n (%)
La ₂ Ni ₇	Hexagonal	P6₃/mmc	5.06352(11	24.6908(8)	549.3	-
La ₂ Ni ₇ D _{6.5}	Hexagonal	P6₃/mmc	~4.957	~28.839	~613.6	~11.7
Y ₂ Ni ₇	Rhombohe dral	R-3m	4.981(1)	36.40(1)	782.1	-
Y ₂ Ni ₇ D _{8.8}	Rhombohe dral	R-3m	5.335(1)	38.83(1)	957.5	22.4

Experimental Protocol: In-situ Neutron Powder Diffraction

The following provides a detailed methodology for a typical in-situ neutron powder diffraction experiment to study the deuteration of La₂Ni₇.

2.1. Sample Preparation

- Synthesis: The La₂Ni₇ alloy is synthesized by arc melting stoichiometric amounts of highpurity Lanthanum and Nickel under an inert argon atmosphere. The sample is flipped and remelted several times to ensure homogeneity.
- Activation: The as-synthesized ingot is crushed into a fine powder in a glovebox to prevent oxidation. The powder is then activated by heating under vacuum at a moderate temperature (e.g., 150-200 °C) for several hours to remove any surface contaminants. This is followed by several cycles of exposure to high-pressure hydrogen (or deuterium) gas and subsequent vacuum pumping.



2.2. In-situ Neutron Diffraction Measurement

- Sample Loading: The activated La₂Ni₇ powder is loaded into a specialized sample holder (often made of vanadium, which has a low coherent neutron scattering cross-section) designed for in-situ gas loading and temperature control.
- Instrument Setup: The experiment is performed on a high-resolution powder diffractometer at a neutron source. A suitable neutron wavelength (e.g., 1.5-2.5 Å) is selected to provide good resolution for the expected Bragg peaks.
- Initial Measurement: A neutron diffraction pattern of the activated, "empty" La₂Ni₇ sample is collected at the desired temperature (e.g., room temperature) under vacuum. This serves as the baseline measurement.
- Deuterium Loading: Deuterium gas is introduced into the sample cell in controlled increments. The pressure and temperature are monitored and recorded.
- Data Collection: After each deuterium dose, the system is allowed to equilibrate. A neutron diffraction pattern is then collected. This process is repeated for various deuterium pressures to map out the phase transitions and structural changes as a function of deuterium concentration.
- Data Analysis (Rietveld Refinement): The collected diffraction patterns are analyzed using
 the Rietveld refinement method. This involves fitting a calculated diffraction pattern, based
 on a structural model, to the experimental data. The refinement process yields precise lattice
 parameters, atomic positions (including those of the deuterium atoms), site occupancies, and
 phase fractions.

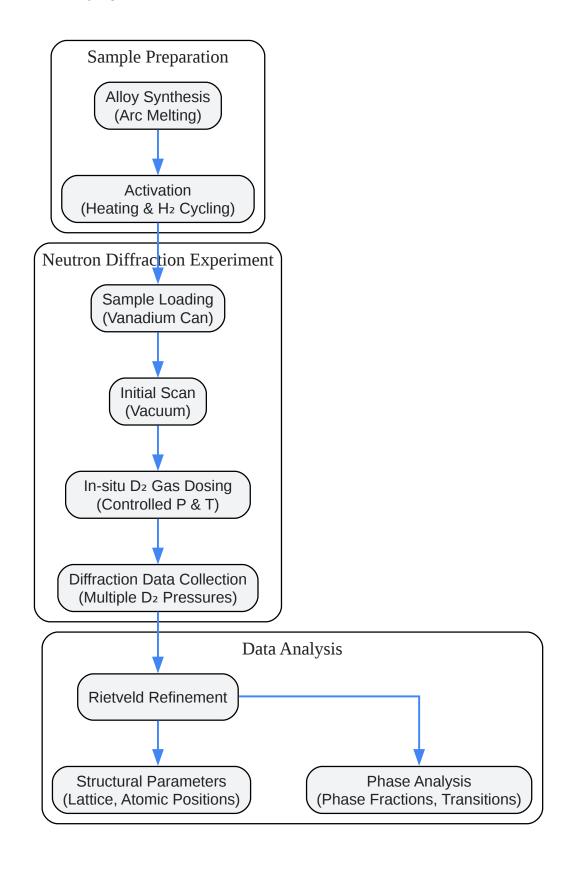
Data Analysis and Visualization

The Rietveld refinement of the neutron diffraction data is a critical step in extracting detailed structural information. The process involves minimizing the difference between the observed and calculated diffraction profiles by adjusting various parameters, including lattice parameters, atomic coordinates, and peak shape parameters.

Experimental and Data Analysis Workflow



The following diagram illustrates the logical flow of a typical neutron powder diffraction experiment for studying deuteride formation.





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Experimental Workflow Diagram

This workflow diagram outlines the key stages from sample synthesis to the final analysis of the structural properties of the deuterated material. Each step is crucial for obtaining high-quality, reliable data.

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